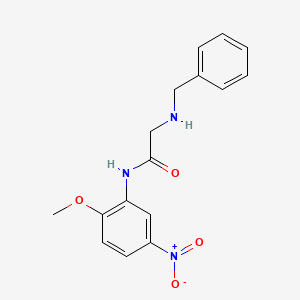

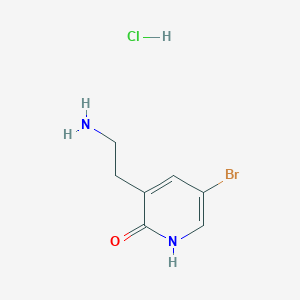

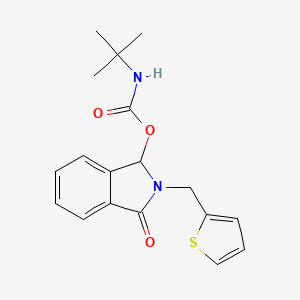

3-(2-氨基乙基)-5-溴-1H-吡啶-2-酮;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Amines are organic compounds and functional groups that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) and are categorically classified as primary, secondary, or tertiary depending on the number of carbon atoms attached to the nitrogen .

Synthesis Analysis

The synthesis of amines often involves reactions such as reductive amination, where a carbonyl group is reduced to an amine via an intermediate imine . Another common method is the reaction of an organometallic compound (like a Grignard reagent) with a nitro compound .Molecular Structure Analysis

The molecular structure of amines involves a nitrogen atom with a lone pair of electrons. This lone pair makes amines basic and nucleophilic. The nitrogen atom is also capable of forming three bonds with other atoms, leading to the classification of amines as primary, secondary, or tertiary .Chemical Reactions Analysis

Amines can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also participate in condensation reactions to form amides and other functional groups .Physical And Chemical Properties Analysis

Amines generally have higher boiling points than hydrocarbons of similar molecular weight due to their ability to form hydrogen bonds. They are also polar and can participate in a variety of chemical reactions due to the presence of the lone pair of electrons on the nitrogen atom .科学研究应用

Neurotransmitter Research

The structure of EN300-6477070 bears similarity to neurotransmitters like serotonin and melatonin, which are crucial for various physiological states . This compound can be used to study the binding affinity to neurotransmitter receptors and understand the conformational flexibility that influences this binding. It’s also valuable for exploring the antioxidant properties of indole derivatives, which protect against peroxidation in biological systems .

Aerogel Synthesis

EN300-6477070 has been utilized in the synthesis of amine-modified spherical nanocellulose aerogels . These aerogels have potential applications in environmental technology, particularly for CO2 capture through covalent bonding. The introduction of the amine group via C–O–Si bonds between cellulose nanocrystal (CNC) and the compound is a key step in the fabrication process .

Formaldehyde Adsorption

This compound is part of a composite aerogel that shows promising results in the adsorption of formaldehyde . Such materials could be significant for improving indoor air quality and reducing exposure to this common volatile organic compound.

Antioxidant Efficacy Studies

Due to its structural similarity to other indole derivatives known for their free radical scavenger properties, EN300-6477070 can be instrumental in studying the stereoelectronic aspects that contribute to stabilization and antioxidant activity in biological systems .

Conformational Analysis

Researchers can use EN300-6477070 to perform conformational and stereoelectronic investigations . This includes scanning the conformational space using molecular dynamics and functional density calculations to understand the geometric and electronic properties of conformers .

Material Science

In material science, the compound’s ability to form bonds with CNC can be exploited to create new materials with unique properties, such as high porosity and specific surface area , which are desirable in various industrial applications .

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds, such as n-nitrosamines, have been found to undergo oxidation by cytochrome p450, leading to the production of cancerogenic diazonium salts that damage dna by alkylation of susceptible nucleobases

Biochemical Pathways

Indole derivatives, which share structural similarities with en300-6477070, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

Based on the potential biological activities of similar compounds, it can be hypothesized that en300-6477070 might have a wide range of effects at the molecular and cellular level, potentially influencing processes such as inflammation, viral replication, cancer cell proliferation, oxidative stress, microbial growth, tubercular activity, glucose metabolism, malarial parasite life cycle, and cholinesterase activity .

安全和危害

未来方向

The study of amines and their derivatives continues to be a vibrant field in chemistry, with applications ranging from medicine to materials science. Future research will likely focus on developing new synthetic methods, studying their biological activity, and exploring their use in the creation of new materials .

属性

IUPAC Name |

3-(2-aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O.ClH/c8-6-3-5(1-2-9)7(11)10-4-6;/h3-4H,1-2,9H2,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEJKVGCZPYOHCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1Br)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminoethyl)-5-bromo-1H-pyridin-2-one;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3-(benzyloxy)phenyl)((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2782824.png)

![4-bromo-N-[5-(2,3,5,6-tetramethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2782826.png)

![N-(4-acetylphenyl)-4-benzyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2782831.png)

![(Z)-N'-[2-(4-Tert-butylphenoxy)acetyl]-2-cyano-3-phenylprop-2-enehydrazide](/img/structure/B2782833.png)

![N-(4-bromobenzo[d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2782835.png)

![Lithium 3-(tetrahydro-2H-pyran-4-yl)-3H-imidazo[4,5-b]pyridine-2-carboxylate](/img/structure/B2782843.png)

![1-[1-Bromo-2-(trifluoromethoxy)ethyl]-3-fluorobenzene](/img/structure/B2782844.png)